Octahydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a derivative of benzopyran, characterized by a fully saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydro-4H-1-benzopyran-4-one can be synthesized through a variety of methods. One common approach involves the one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones in the presence of a basic catalyst such as triethanolamine . This method is advantageous due to its green, rapid, and mild process, with very short reaction times and simple workup.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Octahydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of octahydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: This compound is similar in structure but lacks the full saturation of the ring system.
Chromone: Another related compound with a similar core structure but different functional groups.
Uniqueness
Octahydro-4H-1-benzopyran-4-one is unique due to its fully saturated ring system, which can influence its chemical reactivity and biological activity. This saturation can make it more stable and less reactive compared to its unsaturated counterparts, potentially leading to different applications and effects.
Properties
CAS No. |
85554-82-1 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrochromen-4-one |
InChI |
InChI=1S/C9H14O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7,9H,1-6H2 |
InChI Key |
OEUIHCUJHMNEON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.